molecular formula C24H21N2OP B3066680 5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile CAS No. 86300-04-1

5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile

Cat. No.: B3066680
CAS No.: 86300-04-1
M. Wt: 384.4 g/mol
InChI Key: YCQHXOHHLBIZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile is a complex organic compound known for its unique structure and reactivity. This compound features a furan ring fused with a phosphanylidene group, making it a valuable reagent in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile typically involves the reaction of triphenylphosphine with an appropriate nitrile and furan derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphanylidene group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the furan ring .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted nitriles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile exerts its effects involves the interaction of the phosphanylidene group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of new chemical bonds . The molecular pathways involved include the activation of carbonyl compounds and the stabilization of transition states during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile is unique due to its combination of a furan ring and a phosphanylidene group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry for the formation of complex molecules .

Properties

IUPAC Name

2-methyl-5-[(triphenyl-λ5-phosphanylidene)amino]-2,3-dihydrofuran-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N2OP/c1-19-17-20(18-25)24(27-19)26-28(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQHXOHHLBIZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C(O1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511562
Record name 5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86300-04-1
Record name 5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 2
5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 3
5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 4
5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 5
5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.